4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-[ethyl(phenylmethoxycarbonyl)amino]bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-20(17(23)24-14-15-6-4-3-5-7-15)19-11-8-18(9-12-19,10-13-19)16(21)22/h3-7H,2,8-14H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFFAMFZMPZYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic organic molecule that has garnered attention for its potential biological activities. With a unique bicyclo[2.2.2]octane framework, this compound features a benzyloxycarbonyl group, which is known to enhance its stability and facilitate various biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of approximately 331.41 g/mol. The structure can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Framework | Bicyclo[2.2.2]octane |
| Functional Groups | Benzyloxycarbonyl and carboxylic acid |
| Molecular Weight | 331.41 g/mol |
The biological activity of This compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine, which may modulate enzyme activity or receptor binding affinity.
Potential Biological Effects
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, leading to potential therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways critical for cellular function.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be better understood by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(benzylamino)-bicyclo[2.2.2]octane-1-carboxylate | Contains a benzylamine instead of benzyloxycarbonylamino | May exhibit different reactivity due to lack of carbonyl stabilization |
| 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid | Lacks ethoxy group; contains a free carboxylic acid | Potentially more polar and soluble in aqueous solutions |
| Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate | Similar structure but varies in functional groups | Unique due to benzyloxycarbonyl-protected amine group |
Case Studies and Research Findings
Research on the biological activity of this compound is still emerging. However, studies on related compounds have provided insights into its potential applications:
-
Anticancer Activity : Some derivatives of bicyclic compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction.
- Study Reference : A study published in the Journal of Medicinal Chemistry demonstrated that modifications at specific positions on bicyclic frameworks could enhance anticancer properties.
-
Neuropharmacological Effects : Bicyclic compounds have been investigated for their effects on neurotransmitter systems.
- Study Reference : Research indicated that certain bicyclic derivatives could selectively modulate nicotinic acetylcholine receptors, suggesting potential use in treating neurodegenerative diseases.
- Metabolic Pathway Regulation : Compounds similar in structure to This compound have been shown to influence metabolic pathways, potentially offering therapeutic avenues for metabolic disorders.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C18H23N O4 and a molecular weight of approximately 317.38 g/mol. Its structural characteristics include:
- Bicyclo[2.2.2]octane framework: This core structure is known for its rigidity and ability to stabilize various substituents.
- Benzyloxycarbonyl group: This moiety can enhance the lipophilicity and bioavailability of the compound.
- Amine functionality: The presence of an amino group allows for potential interactions with biological targets.
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry, where it can serve as a lead compound in drug development. Its structural features may allow for modifications that enhance pharmacological activity against specific diseases.
- Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the benzyloxycarbonyl group may improve the selectivity and efficacy of such compounds against cancer cells.
Biochemical Studies
The compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies
The bicyclic structure may interact with enzyme active sites, providing insights into mechanisms of enzyme inhibition. For instance, studies on phosphodiesterases have shown that similar compounds can modulate signaling pathways by inhibiting cyclic nucleotide degradation .
Neuropharmacology
Given its potential to cross the blood-brain barrier due to its lipophilic nature, this compound may be investigated for neuropharmacological applications.
- Case Study: Neuroprotective Effects
Compounds with similar bicyclic structures have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting that 4-((benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid could be explored for its ability to protect neuronal cells from oxidative stress.
Comparison with Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid
- Structure: Differs by lacking the ethyl group on the amino moiety.
- Molecular Formula: C₁₇H₂₁NO₄; Molecular Weight: 303.35 g/mol .
- This compound is used in peptide synthesis due to its Cbz-protected amine .
4-((Benzyloxycarbonyl)(methyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
- Structure: Methyl substituent instead of ethyl on the amino group.
- Molecular Formula: C₁₇H₂₁NO₄; Molecular Weight: 303.35 g/mol .
- Key Differences : The methyl group offers intermediate steric effects compared to ethyl or hydrogen, influencing receptor interactions and metabolic stability.
4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid
- Structure: Boc-protected amino group instead of Cbz.
- Molecular Formula: C₁₄H₂₁NO₄; Molecular Weight: 297.33 g/mol (estimated) .
- Key Differences: The tert-butoxycarbonyl (Boc) group is acid-labile, offering orthogonal protection strategies compared to Cbz’s hydrogenolysis sensitivity. This impacts synthetic workflows in peptide chemistry .
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid
- Structure : Methyl substituent at the 4-position.
- Molecular Formula : C₁₀H₁₆O₂; Molecular Weight : 168.23 g/mol .
- Key Differences : Lacks protective groups, offering simplicity but reduced versatility in synthetic applications. Its hydrophobicity may enhance membrane permeability .
Comparative Data Table
Research Findings and Functional Insights
- Protective Group Strategy: Cbz offers stability under acidic conditions but requires hydrogenolysis for deprotection, whereas Boc is acid-labile, enabling sequential synthesis steps .
- Synthetic Utility : Ethoxycarbonyl and methyl derivatives serve as intermediates for further functionalization, highlighting the bicyclo[2.2.2]octane scaffold’s versatility .
Preparation Methods
Synthesis of Bicyclo[2.2.2]octane-1-carboxylic Acid Core
A key precursor is bicyclo[2.2.2]octane-1-carboxylic acid, which can be prepared through the oxidation of 1,4-dimethylene cyclohexane using transition metal catalysts and oxidizing agents. According to patent WO2019075004A1, the process involves:
- Treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst (e.g., cobalt or ruthenium complexes).
- Reaction conditions include temperatures between 80°C to 150°C and the use of strong acids such as concentrated sulfuric acid (>90%) or polyphosphoric acid.
- Carbon monoxide and hydrogen gases may be used in hydroformylation steps under pressures of 5 to 300 bar to introduce aldehyde or acid functionalities.
- The resulting dialdehyde intermediate can be further oxidized to the diacid form.
This method affords the bicyclo[2.2.2]octane dicarboxylic acid, which can be selectively functionalized at the 1-position.
Amination and Protection at the 4-Position
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalysts/Acids Used | Temperature (°C) | Pressure (bar) | Notes |
|---|---|---|---|---|---|
| Oxidation of dimethylene cyclohexane | Oxidizing agent + transition metal catalyst (Co, Ru) | Strong acids: H2SO4 (>90%), polyphosphoric acid | 80 - 150 | 5 - 300 | Hydroformylation with CO/H2 may be applied |
| Amination at 4-position | Ethylamine or derivatives | None or mild base | Ambient to 60 | Atmospheric | Followed by protection step |
| Protection (Cbz group) | Benzyloxycarbonyl chloride (Cbz-Cl) | Mild base (e.g., NaHCO3, Na2CO3) | 0 - 25 | Atmospheric | Protects amino group |
| Esterification (optional) | Alcohol + acid catalyst (HCl, H2SO4, Sn/Ti) | Acid catalysts or metal complexes | 100 - 300 | Atmospheric | Purification by crystallization or chromatography |
| Purification | Recrystallization, chromatography | - | Ambient | Atmospheric | Fuming sulfuric acid may be used for dehydration |
Research Findings and Notes
- The use of concentrated sulfuric acid (>90%) is critical for efficient oxidation and hydroformylation steps; dilute acids lead to poor yields.
- Transition metal catalysts such as cobalt and ruthenium complexes facilitate hydroformylation and oxidation reactions at moderate temperatures and pressures.
- The benzyloxycarbonyl protecting group is stable under the reaction conditions and can be removed later by hydrogenolysis if needed.
- Purification by recrystallization from aqueous acidic or basic solutions yields high-purity final compounds.
- The multi-step synthesis allows for structural modifications at both the 1- and 4-positions, enabling the preparation of diverse derivatives for pharmaceutical applications.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Key Reagents/Catalysts | Product Intermediate |
|---|---|---|---|---|
| 1 | Oxidation/Hydroformylation | 1,4-Dimethylene cyclohexane | Oxidizing agent, Co or Ru catalyst, H2SO4 (>90%) | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid |
| 2 | Amination | Bicyclo[2.2.2]octane-1-carboxylic acid | Ethylamine | 4-Ethylamino-bicyclo[2.2.2]octane-1-carboxylic acid |
| 3 | Protection | 4-Ethylamino derivative | Benzyloxycarbonyl chloride (Cbz-Cl), base | 4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid |
| 4 | Purification | Crude product | Recrystallization solvents, chromatography | Pure final compound |
Q & A
Q. What are the established synthetic routes for 4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid?
The synthesis of bicyclo[2.2.2]octane-1-carboxylic acid derivatives typically begins with 1,4-dicarboxylic acid esters as precursors. Substituents at the 4-position, such as ethyl and benzyloxycarbonyl (Cbz) groups, are introduced via sequential functionalization. For example, the benzyloxycarbonyl group can be added using benzyl chloroformate under basic conditions to protect the amine, followed by ethyl group incorporation via alkylation. This stepwise approach minimizes side reactions and ensures regioselectivity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Key safety measures include:
- Storage : Keep containers tightly sealed in a dry, well-ventilated area to prevent moisture absorption or degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Inspect gloves for integrity before use and employ proper removal techniques to avoid contamination .
- Spill Management : Avoid drainage contamination; use inert absorbents for spills and dispose of waste per local regulations .
Advanced Research Questions
Q. How do substituents at the 4-position influence the acid dissociation constants (pKa) of bicyclo[2.2.2]octane-1-carboxylic acid derivatives?
Studies by Malta and Stock demonstrate that electron-withdrawing substituents (e.g., nitro groups) lower the pKa by stabilizing the deprotonated carboxylate, while electron-donating groups (e.g., ethylamino) increase pKa. For the target compound, the ethyl and benzyloxycarbonyl groups may create steric and electronic effects that alter proton dissociation kinetics. Experimental determination via potentiometric titration in aqueous/organic solvent systems is recommended to quantify these effects .
Q. What analytical strategies ensure accurate characterization of this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent integration and bicyclic scaffold integrity.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, optimizing mobile phases (e.g., acetonitrile/water with 0.1% TFA) for resolution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated 361.4 g/mol for CHNO) and fragmentation patterns .
Q. What synthetic strategies optimize the introduction of ethyl and benzyloxycarbonyl groups at the 4-amino position?
- Stepwise Protection : First, protect the amine using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the Cbz-protected intermediate. Subsequent ethylation can be achieved via reductive amination with acetaldehyde and NaBHCN, ensuring minimal byproduct formation .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency. Monitor progress via TLC or LC-MS to confirm intermediate formation .
Q. How does the bicyclo[2.2.2]octane scaffold impact the compound’s conformational stability in solution?
The rigid bicyclic structure restricts rotational freedom, reducing conformational entropy and enhancing binding specificity in host-guest systems (e.g., enzyme active sites). Computational modeling (e.g., DFT calculations) paired with NOESY NMR can map spatial arrangements of substituents, providing insights into steric interactions and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
